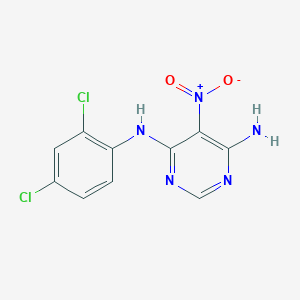
N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound characterized by the presence of a pyrimidine ring substituted with a nitro group and a 2,4-dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the nitration of a precursor compound, such as 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. The nitration process can be carried out in a continuous flow microreactor system, which offers improved reaction efficiency and higher yields compared to traditional batch reactors . The reaction conditions include a molar ratio of nitrate to sulfur mixed acid of 1:6, a molar ratio of nitric acid to raw material of 1.1:1, a reaction temperature of 60°C, and a residence time of 30 seconds .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of organic solvents such as dichloroethane or dichloroethylene to enhance the diffusion of reactants and improve liquid-liquid mass transfer rates . The use of continuous flow microreactors in industrial production can also help in accurately controlling reaction temperature and residence time, thereby reducing the risk of side reactions and increasing overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including nitration, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in the nitration of this compound include mixed acids (sulfuric acid and nitric acid) and organic solvents (dichloroethane or dichloroethylene) . Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides under appropriate conditions .
Major Products
The major products formed from the nitration of this compound include the nitro-substituted pyrimidine derivative, while reduction reactions yield the corresponding amino-substituted pyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved in these interactions are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 4-(2,4-dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
Uniqueness
N4-(2,4-dichlorophenyl)-5-nitropyrimidine
Eigenschaften
IUPAC Name |
4-N-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N5O2/c11-5-1-2-7(6(12)3-5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHMOAADECRLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














